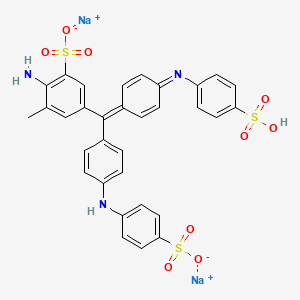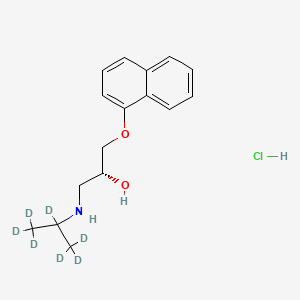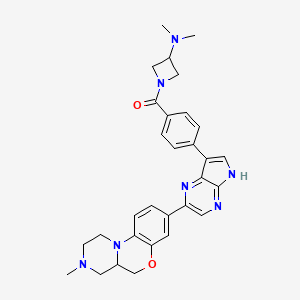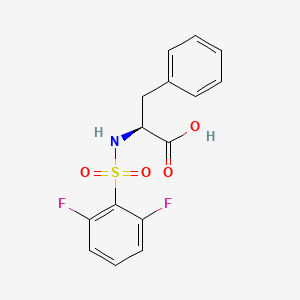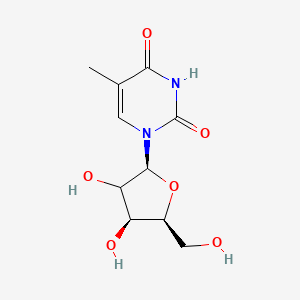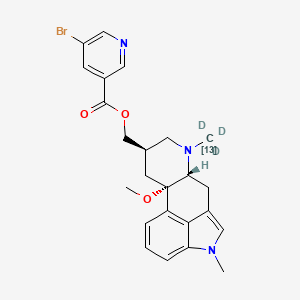
Stat3-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stat3-IN-9 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common approach involves the use of a heterobifunctional small-molecule-based proteolysis targeting chimera (PROTAC) strategy. This method includes the preparation of a PROTAC molecule that binds to STAT3 and an E3 ubiquitin ligase, leading to the degradation of STAT3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Stat3-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Typical conditions involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Stat3-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the effects of STAT3 inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving STAT3 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STAT3 pathway .
Mecanismo De Acción
Stat3-IN-9 exerts its effects by binding to the STAT3 protein, preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of STAT3 target genes involved in cell proliferation, survival, and immune response. The molecular targets and pathways involved include the Janus kinase (JAK)-STAT pathway, which is critical for transmitting extracellular signals to the nucleus .
Comparación Con Compuestos Similares
Similar Compounds
AG490: A selective inhibitor of JAK2/STAT3.
S3I-201: Disrupts active STAT3 dimers and suppresses STAT3 target gene expression.
KI16: Inhibits STAT3 phosphorylation and transcriptional activity.
Uniqueness of Stat3-IN-9
This compound is unique in its ability to selectively target and degrade STAT3 through the PROTAC strategy, offering a novel approach to STAT3 inhibition. This method provides advantages over traditional inhibitors by promoting the degradation of the target protein rather than merely inhibiting its activity .
Propiedades
Fórmula molecular |
C22H21N3O4 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-[7-(3,5-dimethoxyanilino)-5-(2-methylpyrazol-3-yl)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3 |
Clave InChI |
PWYYKSMCHFQAGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)

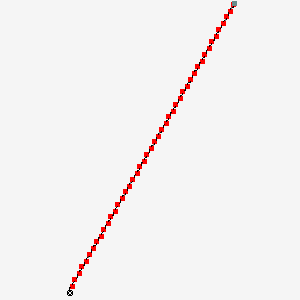

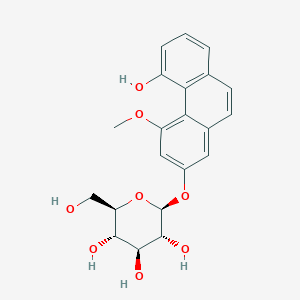
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
